molecular formula C9H7NO2 B023324 8-Hydroxyquinoline 1-oxide CAS No. 1127-45-3

8-Hydroxyquinoline 1-oxide

Cat. No. B023324
Key on ui cas rn: 1127-45-3
M. Wt: 161.16 g/mol
InChI Key: FJKUOCCQEBLPNX-UHFFFAOYSA-N
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Patent
US07524856B2

Procedure details

Quinolin-8-ol 1-oxide (20 g, 124 mmol) in acetic anhydride (200 ml) was stirred at 90° C. for 5 hours. Then the reaction mixture was poured into water/ice mixture (1.5 L), and made neutral by addition of conc. aq. NH3. The precipitate formed was collected by filtration and washed with water. The crude product was purified by suspending in propan-2-ol and addition of petroleum ether to give 2-oxo-1,2-dihydroquinolin-8-yl acetate. 2-Oxo-1,2-dihydroquinolin-8-yl acetate was heated in conc. aq. HCl (200 ml) at 90° C. for 4 hours. The reaction mixture was poured into ice-cold water (400 ml), and the precipitate formed was collected by filtration and washed with water. Recrystallization from propan-2-ol/petroleum ether afforded the subtitle compound (14.1 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]1([O-])C2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH:4]=[CH:3]C=1.[NH3:13].[C:14]([O:17][C:18](=[O:20])[CH3:19])(=O)[CH3:15]>>[C:18]([O:17][C:14]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:15]=1[NH:13][C:9](=[O:11])[CH:8]=[CH:7]2)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+]1(=CC=CC2=CC=CC(=C12)O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
water ice
Quantity
1.5 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude product was purified
ADDITION
Type
ADDITION
Details
addition of petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=CC=C2C=CC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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